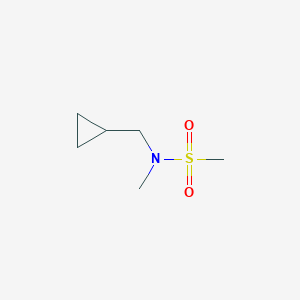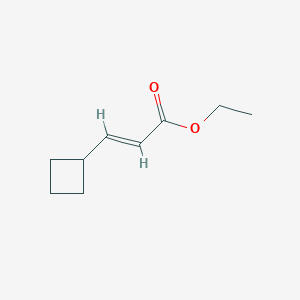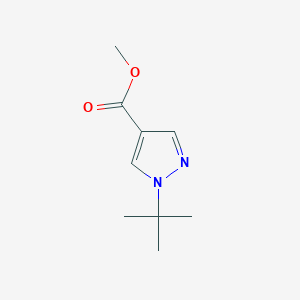
4-(chloromethyl)-1-(2-fluorobenzyl)-1H-imidazole
Übersicht
Beschreibung
4-(Chloromethyl)-1-(2-fluorobenzyl)-1H-imidazole, also known as CMFBI, is a heterocyclic organic compound with a unique structure and properties. Its versatility makes it a versatile compound for a variety of applications, including scientific research.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Imidazole derivatives, including those structurally related to 4-(chloromethyl)-1-(2-fluorobenzyl)-1H-imidazole, have been extensively reviewed for their antitumor activities. Certain compounds within this class have advanced through preclinical testing stages, suggesting their potential in the search for new antitumor drugs. These structures are of interest for both their antitumor properties and their capacity to be synthesized into compounds with varied biological activities (Iradyan et al., 2009).
Synthesis and Transformation
The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, have been systematized. This review highlights methods for synthesizing 4-phosphorylated imidazole derivatives, their chemical and biological properties, and their relevance in creating compounds with activities such as insectoacaricidal and antihypertensive effects. These findings underscore the versatility of imidazole derivatives in developing compounds with significant biological activities (Abdurakhmanova et al., 2018).
Antioxidant Activity
Imidazole derivatives have been evaluated for their antioxidant activities. Reviews of analytical methods used to determine antioxidant activity, including those applicable to imidazole compounds, provide critical insights into the assays and their applicability across various fields from food engineering to pharmacy. This indicates the potential of imidazole derivatives in contributing to antioxidant properties in diverse applications (Munteanu & Apetrei, 2021).
Antimicrobial Activities
Imidazole and its derivatives play a crucial role in pharmaceutical industries, particularly as raw materials for manufacturing antifungal drugs and pesticides. A literature review focusing on imidazole's antimicrobial activities highlights its effectiveness against microbial resistance and suggests further exploration of imidazole derivatives to combat new strains of organisms, emphasizing its potential in antimicrobial drug development (2022).
Environmental and Other Applications
Research on imidazole derivatives extends beyond pharmacological applications, touching on areas like environmental science, where these compounds participate in processes for decolorizing and detoxifying industrial dyes and pollutants. The enzymatic approaches leveraging oxidoreductive enzymes, often enhanced by redox mediators, highlight the adaptability and utility of imidazole-based compounds in environmental remediation and the treatment of wastewater (Husain, 2006).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1-[(2-fluorophenyl)methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFN2/c12-5-10-7-15(8-14-10)6-9-3-1-2-4-11(9)13/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSZUNCCSKOPRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(N=C2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2-fluorobenzyl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




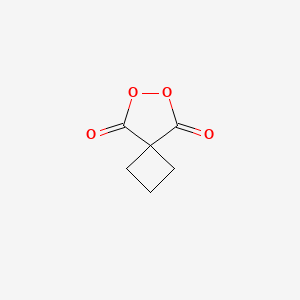
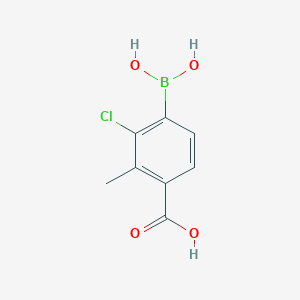

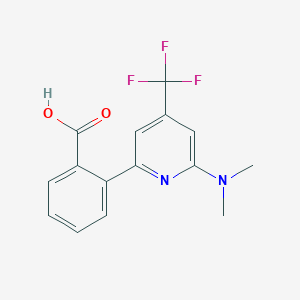
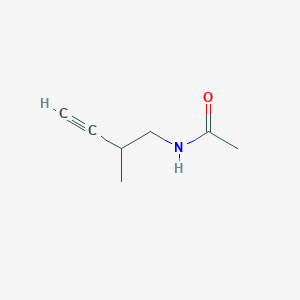

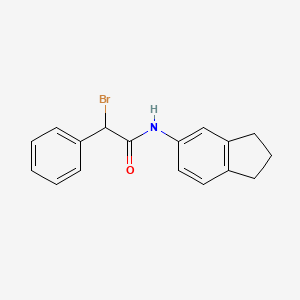
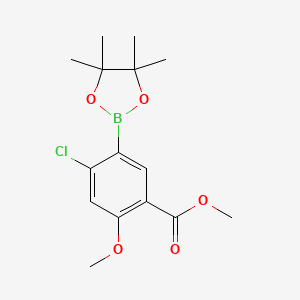
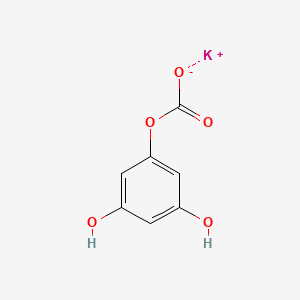
![Methyl 3-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-3-oxopropanoate](/img/structure/B1488106.png)
